![molecular formula C17H17FN6O2 B3012521 1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione CAS No. 898440-36-3](/img/structure/B3012521.png)

1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

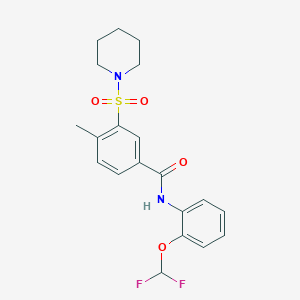

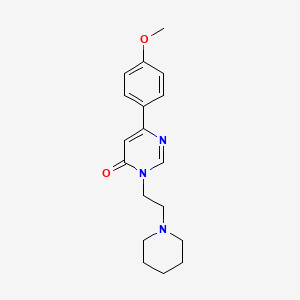

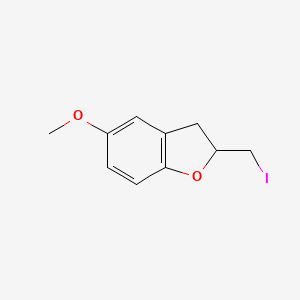

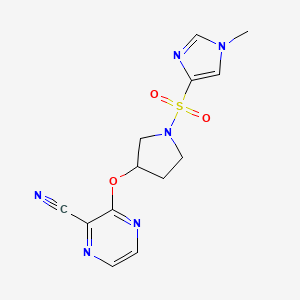

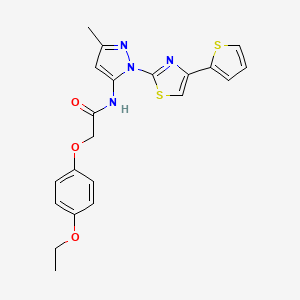

The compound "1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" is a complex molecule that may be related to various fluorinated heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated compounds and triazine derivatives can offer insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into the molecule, which can significantly alter its properties. For example, the synthesis of fluorine-substituted triazinone derivatives as potential molluscicidal agents against snails responsible for Bilharziasis diseases was achieved via Wittig's reaction, followed by various reactions with alkylating or oxidizing agents . Similarly, the synthesis of a fluorophenyl-containing compound intended for imaging dopamine D4 receptors was performed using electrophilic fluorination of a trimethylstannyl precursor . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity and interaction with biological targets. For instance, the crystal structures of triazine derivatives have been studied for their potential in nonlinear optics, revealing specific hydrogen bonding patterns and dimeric units that could influence the compound's properties . The molecular structure of the compound "1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione" would likely exhibit similar intricate bonding and geometric features that could be analyzed through spectroscopic and crystallographic techniques.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary widely depending on the specific structure and substituents present. For example, the reactivity of a [1,2,4]triazino ring was explored, leading to the development of a versatile methodology for synthesizing related compounds . Additionally, the reactions of triazinane diones with isocyanates have been described, resulting in the formation of different fluorinated products depending on the isocyanate used . These studies suggest that the compound may also undergo a variety of chemical reactions, which could be exploited for further functionalization or for the synthesis of analogs with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms, which can increase stability, alter lipophilicity, and affect the molecule's interaction with biological systems. For instance, a series of fluorinated imidazopurine derivatives were synthesized and evaluated for their affinity to serotonin receptors and phosphodiesterase inhibitors, with additional studies on lipophilicity and metabolic stability . These properties are critical for the development of pharmaceutical agents and could provide valuable information for the analysis of "1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione".

Scientific Research Applications

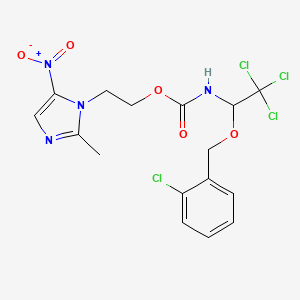

Synthesis and Biological Evaluation

- A study by Zagórska et al. (2016) investigated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the queried compound, for their potential as antidepressant agents. The research focused on the synthesis of these derivatives and evaluated their affinity for serotonin receptors and phosphodiesterase inhibitors. Selected compounds showed promise as potential antidepressants in preliminary pharmacological studies (Zagórska et al., 2016).

Antiviral Activity

- Kim et al. (1978) synthesized nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, which is structurally related to the compound . These compounds were tested against various viruses, demonstrating moderate rhinovirus activity at non-toxic dosage levels (Kim et al., 1978).

Synthesis of Derivatives

- The synthesis of derivatives of the pyrimido[1,2,3-cd]purine ring system, which shares similarities with the compound of interest, was explored by Šimo et al. (2000). This study provided insight into the chemical reactions and processes involved in creating various derivatives of this compound class (Šimo et al., 2000).

Molluscicidal Agents

- Al-Romaizan et al. (2014) conducted a study on fluorine substituted 1,2,4-triazinones, closely related to the queried compound, evaluating them as molluscicidal agents against snails responsible for Bilharziasis diseases. This research highlights the potential use of these compounds in addressing public health challenges (Al-Romaizan et al., 2014).

Anticancer, Anti-HIV, and Antimicrobial Activities

- Ashour et al. (2012) synthesized triazino and triazolo[4,3-e]purine derivatives, structurally related to the queried compound, and evaluated their in vitro anticancer, anti-HIV, and antimicrobial activities. The study identified compounds with considerable activity against specific cancer cell lines and moderate anti-HIV activity (Ashour et al., 2012).

properties

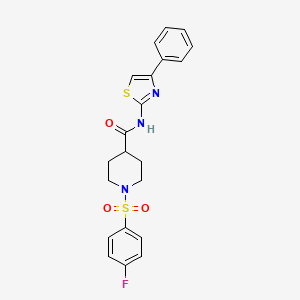

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c1-10-8-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)24(20-10)9-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGUZSKGMWTIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)